molecular formula C13H13F3O5 B13222525 Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13222525
M. Wt: 306.23 g/mol
InChI Key: NEABFCWGGYHHJG-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced stability and bioactivity in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule. This can be achieved through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.

Scientific Research Applications

Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity, allowing it to interact effectively with enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(difluoromethyl)butanoate
  • Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(fluoromethyl)butanoate

Uniqueness

Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and bioactivity compared to its similar compounds. This makes it particularly valuable in pharmaceutical and industrial applications where such properties are desired.

Biological Activity

Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory and anti-cancer effects, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C13H13F3O5
  • Molecular Weight : 306.23 g/mol
  • CAS Number : 2059994-06-6

The presence of multiple functional groups, including a hydroxy group, trifluoromethyl group, and ester linkage, contributes to its unique chemical behavior and potential biological activity.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. Research suggests that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For instance, molecular docking studies have shown that the trifluoromethyl group can engage in hydrogen bonding with enzyme residues, enhancing the compound's inhibitory potential against COX-2 and lipoxygenases (LOX) .

Anticancer Activity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, the compound has been tested against breast cancer MCF-7 cells, revealing a moderate inhibitory effect on cell proliferation . The presence of the methoxy group may enhance its lipophilicity, allowing better membrane penetration and interaction with cancer cell targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Cellular Signaling Modulation : It could modulate signaling pathways related to apoptosis and cell survival.
  • Oxidative Stress Reduction : Potential antioxidant properties may help mitigate oxidative stress in cells.

Research Findings and Case Studies

StudyFindings
Preliminary Evaluation Suggested anti-inflammatory and anticancer properties; further evaluations required.
Molecular Docking Studies Identified strong interactions with COX enzymes; potential for dual inhibition of COX and LOX pathways.
Cytotoxicity Assays Showed moderate cytotoxicity against MCF-7 breast cancer cells; IC50 values indicate effectiveness at micromolar concentrations.

Properties

Molecular Formula

C13H13F3O5

Molecular Weight

306.23 g/mol

IUPAC Name

methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C13H13F3O5/c1-20-9-5-3-4-8(6-9)10(17)7-12(19,11(18)21-2)13(14,15)16/h3-6,19H,7H2,1-2H3

InChI Key

NEABFCWGGYHHJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

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